molecular formula C23H19BrN2OS B2967693 N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide CAS No. 514186-02-8

N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide

Cat. No.: B2967693
CAS No.: 514186-02-8
M. Wt: 451.38
InChI Key: QQOBSRBIRQUDPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazepine backbone, which is a system of fused benzene and thiazepine rings . It also seems to have an acetamide functional group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . It would likely have a complex three-dimensional shape due to the presence of the benzothiazepine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of benzothiazepine derivatives, closely related to the chemical , involves reactions with various compounds such as o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide. These processes are characterized using techniques like IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (C. T. Nguyen, H. Bui, & D. H. Nguyen, 2018).

Antitumor Activity

  • Potential in Cancer Therapy : Research on derivatives of N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide has shown potential antitumor activity. A study involving benzothiazole derivatives reported significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Pharmacological Properties

  • Effects on Smooth Muscle : A study on 1,5-benzothiazepine derivatives, which are structurally related, showed that these compounds have effects on smooth muscle and possess pharmacological properties like vasodilator action, highlighting their potential therapeutic uses (T. Nagao et al., 1972).

Anticonvulsant Activity

  • Potential in Neurological Disorders : The anticonvulsant activity of benzothiazole derivatives has been investigated, showing promise in the treatment of neurological disorders. Specific compounds in this category demonstrated significant activity in tests like the maximal electroshock seizure (MES) test, indicating their potential as treatments for conditions like epilepsy (Ruhi Ali & N. Siddiqui, 2015).

Antimicrobial Activity

  • Use in Infection Control : Benzothiazepine derivatives have been found to have antimicrobial properties, showing effectiveness against bacterial and fungal species. This suggests their potential application in the development of new antimicrobial agents (M. Incerti et al., 2017).

Spectroscopic Investigations

  • Chemical Analysis and Characterization : Spectroscopic studies provide valuable insights into the structural and chemical properties of benzothiazepine derivatives. These investigations are crucial for understanding the chemical behavior and potential applications of such compounds (J. Szabo et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-[3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2OS/c1-15(27)25-19-6-4-5-17(13-19)21-14-23(16-9-11-18(24)12-10-16)28-22-8-3-2-7-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBSRBIRQUDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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